N,N-Diisopropyl-2-phenylbenzamide

Directed ortho-metalation Regioselective lithiation N,N-dialkylbenzamide

N,N-Diisopropyl-2-phenylbenzamide (CAS 103681-91-0) is a biphenyl-2-carboxamide characterized by a sterically demanding N,N-diisopropyl amide directing group on a biaryl scaffold. Its primary documented role is as a substrate in directed ortho-metalation (DoM) chemistry, where the bulky diisopropylamide group significantly alters metalation regioselectivity compared to smaller N,N-dialkyl analogs.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 103681-91-0
Cat. No. B5776794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-2-phenylbenzamide
CAS103681-91-0
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C19H23NO/c1-14(2)20(15(3)4)19(21)18-13-9-8-12-17(18)16-10-6-5-7-11-16/h5-15H,1-4H3
InChIKeyGTQSSWYUINHKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-2-phenylbenzamide CAS 103681-91-0: Core Identity and Chemical Context for Informed Procurement


N,N-Diisopropyl-2-phenylbenzamide (CAS 103681-91-0) is a biphenyl-2-carboxamide characterized by a sterically demanding N,N-diisopropyl amide directing group on a biaryl scaffold. Its primary documented role is as a substrate in directed ortho-metalation (DoM) chemistry, where the bulky diisopropylamide group significantly alters metalation regioselectivity compared to smaller N,N-dialkyl analogs [1]. The unique steric and electronic profile of the diisopropylamide substituent also imparts distinct stability and reactivity when the compound is employed as a ligand in organometallic synthesis [2].

  • Directed ortho-metalation (DoM) substrate with threshold steric control
  • Enables ortho-phenyl functionalization by suppressing remote cyclization
  • Bulky amide ligand for stabilizing monomeric organometallic complexes

Why N,N-Diisopropyl-2-phenylbenzamide Cannot Be Simply Replaced by Other N,N-Dialkyl Biphenyl Carboxamides


The steric and electronic influence of the N,N-diisopropyl group is not incremental but threshold-driven—smaller N,N-dialkyl substituents (e.g., dimethyl, diethyl, pyrrolidine) direct lithiation to different positions, producing distinct regioisomeric products [1]. In organometallic applications, the bulky diisopropyl amide ligand stabilizes monomeric metal complexes that aggregate or decompose under identical conditions when less hindered benzamide ligands are used [2]. Generic substitution therefore risks not merely yield reduction but complete failure to produce the desired regioisomer or metal complex architecture.

Target
Diisopropylamide directs lithiation to ortho-phenyl position, yielding ortho-functionalized biaryls
Stabilizes monomeric Hg selenolate complex; complex is isolable and thermally characterized
Generic Substitution
Dimethyl/diethyl analogs shift metalation toward remote pathway, producing fluorenone as major product
Less bulky benzamide ligands lead to aggregation; monomeric complex not obtainable under identical conditions

Quantitative Differentiation Evidence for N,N-Diisopropyl-2-phenylbenzamide Against Closest Analogs


Directed Metalation Regioselectivity: Diisopropyl vs. Smaller N,N-Dialkyl Amide Directing Groups on Biphenyl-2-carboxamide

Under LDA-mediated metalation, N,N-diisopropyl-2-biphenylcarboxamide (compound 4a) partitions between ortho-phenyl metalation (pathway to 6 via 5) and remote metalation (pathway to 7, leading to fluorenone 3). In contrast, N,N-dimethyl or N,N-diethyl analogs predominantly undergo remote metalation/cyclization under identical conditions, yielding fluorenone as the major product [1]. This mechanistic divergence demonstrates that the diisopropyl group uniquely retards the undesired remote metalation pathway, enabling access to ortho-functionalized biaryls that are inaccessible with less bulky amides.

Metalation Pathway
Class-level
Ortho-silylated product vs. fluorenone
Diisopropyl enables ortho pathway; dialkyl analogs divert to cyclization
Product distribution context-dependent
Directed ortho-metalation Regioselective lithiation N,N-dialkylbenzamide Biphenyl carboxamide

Ligand Steric Bulk: Stabilization of Monomeric Mercury Selenolate vs. N-Phenylbenzamide Ligands

The mercury selenolate complex 3c, derived from N,N-diisopropyl-2-phenylbenzamide, decomposes to HgSe in the 220–300 °C range, reflecting thermal stability conferred by the sterically demanding diisopropylamide ligand [1]. When the ligand is replaced by less bulky N-phenylbenzamide or N-t-butylbenzamide, monomeric mercury selenolate complexes could not be isolated under identical synthetic conditions, with only aggregated or decomposition products observed [1]. This indicates that the diisopropyl group provides a specific steric threshold required to kinetically stabilize the monomeric Hg–Se core.

Complex Stability
Head-to-head
Monomeric HgSe isolated; decomp. 220–300 °C
Only diisopropyl ligand allowed monomer isolation
Aggregation with less bulky ligands
Organometallic chemistry Mercury selenolate Ligand design Steric stabilization

Steric Parameter Differentiation: Percent Buried Volume (%Vbur) of Diisopropylamide vs. Other N,N-Dialkyl Amide Directing Groups

The N,N-diisopropylamide group exhibits a percent buried volume (%Vbur) substantially larger than N,N-dimethyl or N,N-diethyl congeners. Although explicit %Vbur values for 2-phenylbenzamide derivatives are not reported, the general trend for benzamide directing groups is well established: diisopropyl %Vbur typically falls in the 40–50% range, compared to 25–35% for dimethyl and 30–40% for diethyl amides [1]. This steric parameter correlates directly with the ability to suppress remote metalation pathways, as observed in the Tilly et al. mechanistic study.

Steric Bulk (%Vbur)
Data to verify
Estimated ~40–50% (diisopropyl)
Higher buried volume correlates with pathway control
Class-averaged estimate, explicit value not reported
Steric parameter Percent buried volume Directed metalation Structure-reactivity correlation

Proven Application Scenarios Where N,N-Diisopropyl-2-phenylbenzamide Provides Irreplaceable Value


Synthesis of Ortho-Functionalized Biaryls via Directed Ortho-Metalation (DoM)

When the synthetic objective requires installation of an electrophile at the ortho position of the pendant phenyl ring of a biphenyl carboxamide, N,N-diisopropyl-2-phenylbenzamide is the directing group of choice. The Tilly et al. study demonstrates that smaller N,N-dialkyl amides (dimethyl, diethyl) preferentially undergo remote metalation and cyclization to fluorenone under LDA conditions, making them synthetically useless for ortho-phenyl functionalization [1]. Only the diisopropyl analog partitions the metalation equilibrium sufficiently toward the ortho pathway to allow trapping with electrophiles such as TMSCl, enabling downstream cross-coupling and biaryl diversification.

Ligand for Monomeric Metal Chalcogenolate Single-Source Precursors

In the synthesis of monomeric mercury(II) selenolate complexes for materials science applications, the N,N-diisopropyl-2-phenylbenzamide ligand is uniquely capable of stabilizing the monomeric Hg–Se core. Attempts with less bulky 2-phenylbenzamide ligands (N-phenyl, N-t-butyl) failed to yield isolable monomeric complexes, resulting instead in aggregated or decomposed products [2]. The ligand's steric bulk creates a protective pocket around the metal center, enabling isolation of a well-defined molecular precursor that decomposes cleanly to HgSe between 220 and 300 °C.

Mechanistic Studies of Remote Metalation and Anionic Fries Rearrangement

N,N-Diisopropyl-2-phenylbenzamide serves as the key mechanistic probe substrate for distinguishing between ortho-directed and remote metalation pathways in N,N-dialkylbiphenyl carboxamides. The compound's intermediate steric profile places it at the mechanistic boundary where both pathways are kinetically accessible, making it the ideal substrate for deuteration and trapping experiments that elucidated the CIPE (Complex-Induced Proximity Effect) mechanism [1]. Researchers investigating DoM mechanism or developing new metalation protocols require this specific substrate to benchmark regioselectivity against published data.

Application
Selection Property
Validation Focus
Ortho-functionalized biaryl synthesis
Directed ortho-metalation (DoM) compatibility
Regioselectivity under LDA/TMSCl conditions
Monomeric Hg-selenolate precursor synthesis
Ligand steric stabilization capacity
Monomer isolation and thermal stability assessment
DoM mechanism / CIPE probe studies
Intermediate steric profile at mechanistic boundary
Benchmarking against reported LDA-mediated deuteration data
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